molecular formula C10H12O2 B8491324 5-(Prop-2-en-1-yl)-3a,4-dihydro-2H-1,3-benzodioxole

5-(Prop-2-en-1-yl)-3a,4-dihydro-2H-1,3-benzodioxole

Cat. No. B8491324
M. Wt: 164.20 g/mol
InChI Key: NRSXSFHVWXSMOO-UHFFFAOYSA-N
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Patent
US05315018

Procedure details

A mixture of dihydrosafrole, 25 g, in acetic acid (25 g) was added, with stirring over 3 hours to a mixture of acetic acid (230 g), paraformaldehyde (45 g) and sulphuric acid (10%, 1.6 g) held at 70° C. After the reaction had been shown to be complete by glc, the excess paraformaldehyde was removed by filtration and the filtrate poured into water (450 ml). Sodium hydroxide solution (20 ml of a 10% solution) was then added. Ether extraction, followed by drying over magnesium sulphate, filtration and evaporation of solvent gave an oil. Methanol (30 ml) was added and after cooling to 0° C. a colourless precipitate of "dimer" (7) was removed by filtration. Evaporation of the filtrate gave 12.7 g of an oil which was purified by distillation to give 7.3 g of colourless oil as 4,5-methylenedioxy-2-propylbenzyl acetate. (b.p. 176°-185° C. at 0.4 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
45 g
Type
reactant
Reaction Step Five
Quantity
1.6 g
Type
reactant
Reaction Step Five
Quantity
230 g
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[O:1]1[C:12]2[CH:4]([CH2:5][C:6](=[CH:10][CH:11]=2)[CH2:7][CH:8]=[CH2:9])[O:3][CH2:2]1.[CH2:13]=O.S(=O)(=O)(O)O.CO.[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:22]([O:25][CH2:13][C:10]1[CH:11]=[C:12]2[O:1][CH2:2][O:3][C:4]2=[CH:5][C:6]=1[CH2:7][CH2:8][CH3:9])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2CC(CC=C)=CC=C12
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
45 g
Type
reactant
Smiles
C=O
Name
Quantity
1.6 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
230 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at 70° C
CUSTOM
Type
CUSTOM
Details
the excess paraformaldehyde was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate poured into water (450 ml)
ADDITION
Type
ADDITION
Details
Sodium hydroxide solution (20 ml of a 10% solution) was then added
EXTRACTION
Type
EXTRACTION
Details
Ether extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulphate, filtration and evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave an oil
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=C2C(=C1)OCO2)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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